4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Description
Chemical Identity:
The compound 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS 1380170-68-2) is a heterocyclic organic molecule featuring an oxazole core substituted with a cyclopropyl group at position 4, a trifluoromethyl (CF₃) group at position 2, and a carboxylic acid moiety at position 5 .
Properties
CAS No. |
2060063-59-2 |
|---|---|
Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
4-cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7-12-4(3-1-2-3)5(15-7)6(13)14/h3H,1-2H2,(H,13,14) |
InChI Key |
PETWRRSDZLYKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(OC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclopropyl-substituted nitrile with a trifluoromethyl-substituted ketone in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Core
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic Acid
- Key Differences : The trifluoromethyl (CF₃) group is replaced by a difluoromethyl (CHF₂) group at position 4.
- Impact: Reduced electron-withdrawing effect compared to CF₃, leading to higher pKa (less acidic) and altered reactivity. Lower molecular weight (213.13 g/mol vs.
2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid (CAS 2510-37-4)
Heterocycle Core Modifications
4-Cyclopropyl-2-(trifluoromethyl)-5-thiazolecarboxylic Acid (CAS 1603168-38-2)
- Key Differences : Oxazole oxygen is replaced by sulfur (thiazole core).
- Altered solubility: Thiazoles are generally more lipophilic than oxazoles, affecting bioavailability .
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
- Key Differences : Six-membered pyrimidine ring replaces five-membered oxazole.
- Impact: Increased ring size alters conformational flexibility and hydrogen-bonding capabilities.
Functional Group Analogues
Perfluorohexanoic Acid (CAS 307-24-4)
- Key Differences : Linear perfluorinated chain instead of a heterocyclic core.
- Impact :
Dinitrodenafil
Tabulated Comparison of Key Compounds
*Predicted based on substituent electronegativity.
Biological Activity
4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS No. 2060063-59-2) is a heterocyclic compound characterized by its oxazole ring structure, which includes a cyclopropyl group and a trifluoromethyl substituent. This unique configuration may enhance its biological activity and therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 221.13 g/mol
- Structure : The compound features a cyclopropyl group at the 4-position and a trifluoromethyl group at the 2-position, with a carboxylic acid at the 5-position.
The biological activity of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is attributed to several key features:
- Lipophilicity : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Hydrogen Bonding : The carboxylic acid moiety can form hydrogen bonds with proteins, influencing enzyme or receptor activities.
- Cyclopropyl Group : The presence of the cyclopropyl group introduces ring strain, which may affect the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail specific findings related to the biological activity of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid.
Anticancer Activity
Recent studies have highlighted the potential of oxazole derivatives in cancer therapy. For instance:
- In Vitro Studies : Preliminary investigations suggest that 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid may exhibit cytotoxic effects against various cancer cell lines. Similar compounds have shown IC values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer types .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | MCF-7 | TBD |
| Doxorubicin | MCF-7 | 1.93 |
| Prodigiosin | MCF-7 | 1.93 |
Anti-inflammatory Potential
The compound's structural characteristics may also suggest anti-inflammatory properties:
- IRAK4 Inhibition : Similar compounds have been studied for their ability to inhibit IRAK4, a key player in inflammatory signaling pathways. In vitro assays indicate that modifications in structure can significantly affect potency .
| Compound | IRAK4 IC (nM) |
|---|---|
| BAY1834845 | 212 |
| BAY1830839 | 229 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxazole derivatives:
- Synthesis and Evaluation : A study reported the synthesis of various oxazole derivatives, including those structurally similar to our compound. These derivatives were evaluated for their biological activity against cancer cell lines and showed promising results in inducing apoptosis .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that electron-withdrawing groups like trifluoromethyl enhance biological activity by improving binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
